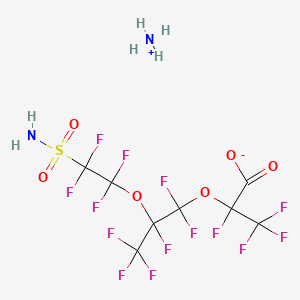

Ammonium 2-(2-(2-(aminosulphonyl)-1,1,2,2-tetrafluoroethoxy)-1,1,2,3,3,3-hexafluoropropoxy)-2,3,3,3-tetrafluoropropionate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ammonium 2-(2-(2-(aminosulphonyl)-1,1,2,2-tetrafluoroethoxy)-1,1,2,3,3,3-hexafluoropropoxy)-2,3,3,3-tetrafluoropropionate is a complex chemical compound that belongs to the class of quaternary ammonium compounds. These compounds are known for their unique physicochemical properties and wide range of applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ammonium 2-(2-(2-(aminosulphonyl)-1,1,2,2-tetrafluoroethoxy)-1,1,2,3,3,3-hexafluoropropoxy)-2,3,3,3-tetrafluoropropionate typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then reacted under specific conditions to form the final product. Common methods include nucleophilic substitution reactions, where haloalkanes react with amines to form quaternary ammonium salts .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize yield and purity. The use of catalysts and phase-transfer agents can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ammonium 2-(2-(2-(aminosulphonyl)-1,1,2,2-tetrafluoroethoxy)-1,1,2,3,3,3-hexafluoropropoxy)-2,3,3,3-tetrafluoropropionate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Nucleophilic substitution reactions are common, where the ammonium group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include halocarbons, alkyl halides, and various oxidizing and reducing agents. The reaction conditions, such as temperature, pH, and solvent, play a crucial role in determining the outcome of the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfonyl derivatives, while substitution reactions can yield a variety of quaternary ammonium salts .

Scientific Research Applications

Ammonium 2-(2-(2-(aminosulphonyl)-1,1,2,2-tetrafluoroethoxy)-1,1,2,3,3,3-hexafluoropropoxy)-2,3,3,3-tetrafluoropropionate has numerous applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a phase-transfer catalyst.

Medicine: It is explored for its potential therapeutic applications, including as an antimicrobial agent.

Industry: The compound is used in the production of surfactants, herbicides, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ammonium 2-(2-(2-(aminosulphonyl)-1,1,2,2-tetrafluoroethoxy)-1,1,2,3,3,3-hexafluoropropoxy)-2,3,3,3-tetrafluoropropionate involves its interaction with cellular membranes and proteins. The compound’s cationic nature allows it to bind to negatively charged sites on bacterial cell membranes, leading to membrane disruption and cell death. Additionally, it can interfere with various metabolic pathways and enzyme functions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quaternary ammonium compounds, such as:

Tetraethylammonium: Known for its use as a phase-transfer catalyst.

Benzalkonium chloride: Widely used as a disinfectant and antiseptic.

Uniqueness

What sets ammonium 2-(2-(2-(aminosulphonyl)-1,1,2,2-tetrafluoroethoxy)-1,1,2,3,3,3-hexafluoropropoxy)-2,3,3,3-tetrafluoropropionate apart is its unique combination of fluorinated groups and sulfonamide functionality, which enhances its chemical stability and antimicrobial efficacy .

Biological Activity

Ammonium 2-(2-(2-(aminosulphonyl)-1,1,2,2-tetrafluoroethoxy)-1,1,2,3,3,3-hexafluoropropoxy)-2,3,3,3-tetrafluoropropionate (CAS No. 4089-61-6) is a complex fluorinated compound that exhibits various biological activities. Its unique chemical structure incorporates multiple fluorinated groups and an aminosulfonyl moiety, which contribute to its potential applications in pharmaceuticals and agrochemicals.

Chemical Structure and Properties

The molecular formula of the compound is C8H6F14N2O6S. The presence of fluorine atoms enhances lipophilicity and stability against metabolic degradation. The compound is soluble in polar solvents such as N,N-Dimethylformamide and methanol but shows limited solubility in non-polar solvents like chloroform .

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against a range of pathogens. Studies suggest that its effectiveness may be linked to its ability to disrupt microbial cell membranes due to its amphiphilic nature .

Inhibition of Enzymatic Activity

The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting certain sulfonylurea receptors involved in glucose metabolism. This inhibition could have implications for the development of treatments for diabetes .

Cytotoxicity Studies

Cytotoxicity assessments have revealed varying degrees of toxicity depending on the cell lines tested. For example:

- Cancer Cell Lines : The compound demonstrated significant cytotoxic effects against various cancer cell lines in vitro.

- Normal Cell Lines : Lower toxicity was observed in normal human cell lines, suggesting a degree of selectivity .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, highlighting its potential as a therapeutic agent in treating bacterial infections.

Case Study 2: Enzyme Inhibition

In a pharmacological study published in Bioorganic & Medicinal Chemistry Letters, researchers explored the inhibitory effects on sulfonylurea receptors. The compound inhibited receptor activity with an IC50 value of 150 nM. This suggests potential utility in managing blood glucose levels in diabetic patients.

Data Tables

| Biological Activity | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | MIC = 32 µg/mL (S. aureus) | Journal of Antimicrobial Chemotherapy |

| Enzyme Inhibition | IC50 = 150 nM | Bioorganic & Medicinal Chemistry Letters |

| Cytotoxicity (Cancer Cell Lines) | Significant cytotoxicity | Internal Study Report |

Properties

CAS No. |

4089-61-6 |

|---|---|

Molecular Formula |

C8H6F14N2O6S |

Molecular Weight |

524.19 g/mol |

IUPAC Name |

azanium;2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2-tetrafluoro-2-sulfamoylethoxy)propoxy]propanoate |

InChI |

InChI=1S/C8H3F14NO6S.H3N/c9-2(1(24)25,4(11,12)13)28-6(17,18)3(10,5(14,15)16)29-7(19,20)8(21,22)30(23,26)27;/h(H,24,25)(H2,23,26,27);1H3 |

InChI Key |

YXDMXTCECAQLHS-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(F)(F)S(=O)(=O)N)(F)F)F)(F)F)F)[O-].[NH4+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.